5-氨基-1H-四唑钾盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

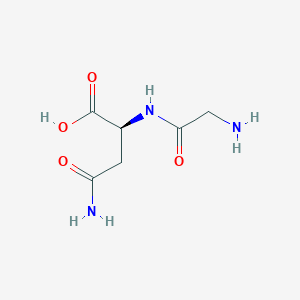

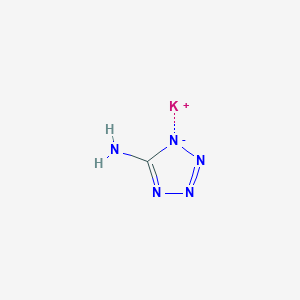

5-Amino-1H-tetrazole potassium salt is a useful research compound. Its molecular formula is CH3KN5 and its molecular weight is 124.17 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Amino-1H-tetrazole potassium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Amino-1H-tetrazole potassium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-1H-tetrazole potassium salt including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

燃烧热解特性

5-氨基-1H-四唑已被用于优化燃烧催泪瓦斯混合物的体系配方 . 研究发现,添加不同质量分数的 5-氨基-1H-四唑 (5AT) 会影响燃烧参数,如燃烧温度和速度,以及最终效应,如烟雾浓度和颗粒大小 .

燃烧催泪瓦斯混合物动力学

燃烧催泪瓦斯混合物热解的动力学参数已使用 Starink 方法、Flynn–Wall–Ozawa 方法和 Coats–Redfern 方法等方法进行了评估 . 研究发现,添加 5-氨基-1H-四唑会显著改变混合剂在热解的第一、第三和第四阶段的主要反应模型 .

有机化合物的烷基化

5-氨基-1H-四唑钾盐用作有机化合物烷基化的试剂 . 它可以通过在二甲基甲酰胺和乙醚的存在下,使钠与 5-氨基-1H-四唑反应来合成 .

羧酸的生物等排体替换

5-取代的 1H-四唑,包括 5-氨基-1H-四唑,已被用作药物化学中羧酸的生物等排体替代物 . 各种临床药物,包括氯沙坦、头孢唑林和阿芬太尼,都含有四唑部分 .

杂环化学中的应用

5-氨基-1H-四唑在杂环化学中发现了应用,特别是作为某些多组分反应的合成子 . N-4 是碱性的,如其与金属卤化物的结合所表明的那样,例如配位络合物 [CoCl2(氨基四唑)4

作用机制

Target of Action

5-Amino-1H-tetrazole potassium salt is primarily used as a reagent for the alkylation of organic compounds . It is also used in the production of multi-colored smoke signals, where it acts as a fuel .

Mode of Action

The compound interacts with its targets through chemical reactions. In the context of smoke signal production, it is mixed with other ingredients (dye, potassium chlorate, and a magnesium carbonate derivative) to produce a variety of colors by applying the same pyrotechnical system . All components except the dye are pre-mixed; the dye is added in the final step .

Biochemical Pathways

It is known that the compound can significantly improve the stability, burning characteristics, and ignition capability of boron/potassium nitrate igniter .

Pharmacokinetics

It is known that the compound can be synthesized by reacting sodium with 5-amino-1h-tetrazole in the presence of dimethylformamide and ether .

Result of Action

The primary result of the action of 5-Amino-1H-tetrazole potassium salt is the production of multi-colored smoke signals . It has been found that the compound can significantly improve the efficiency and persistence of smoke performance . In the context of boron/potassium nitrate igniter, it results in an improvement of the temperature and pressure in the closed gas generator at about 200 °C .

Action Environment

The action of 5-Amino-1H-tetrazole potassium salt can be influenced by environmental factors. For instance, in the production of smoke signals, the visibility of the colors produced can be affected by the background against which they are viewed . In the context of boron/potassium nitrate igniter, the performance of the compound can be influenced by the conditions within the closed gas generator .

安全和危害

未来方向

The results of a study show that adding an appropriate amount of the combustible agent 5-amino-1H-tetrazole to the combustion tear gas mixture can improve its combustion performance and smoking performance . This provides an important, new idea for the development of a new generation of safe, efficient, and environmentally friendly tear gas mixtures .

生化分析

Biochemical Properties

5-Amino-1H-tetrazole potassium salt plays a significant role in biochemical reactions, particularly in the synthesis of alkylated aminotetrazoles and their derivatives . It interacts with various enzymes and proteins, facilitating reactions that involve the transfer of alkyl groups. The compound’s high nitrogen content makes it a valuable reagent in these processes, as it can form stable complexes with metal ions and other biomolecules .

Cellular Effects

The effects of 5-Amino-1H-tetrazole potassium salt on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can enhance the stability and burning characteristics of pyrotechnic igniters, which indirectly suggests its potential impact on cellular processes related to energy production and utilization . Additionally, its high nitrogen content may play a role in modulating cellular responses to oxidative stress .

Molecular Mechanism

At the molecular level, 5-Amino-1H-tetrazole potassium salt exerts its effects through various binding interactions with biomolecules. It can form complexes with metal ions, which may influence enzyme activity and stability . The compound’s ability to participate in redox reactions also suggests a role in enzyme inhibition or activation, depending on the specific biochemical context . Furthermore, its high nitrogen content allows it to interact with nucleic acids, potentially affecting gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-1H-tetrazole potassium salt change over time. The compound is known for its stability, but it can degrade under certain conditions, leading to changes in its biochemical activity . Long-term studies have shown that the compound can maintain its stability and effectiveness in pyrotechnic applications, suggesting that it may have similar long-term effects on cellular function in biological systems

Dosage Effects in Animal Models

The effects of 5-Amino-1H-tetrazole potassium salt vary with different dosages in animal models. At low doses, the compound may enhance cellular function and energy production, while at high doses, it could potentially cause toxic or adverse effects . Studies have shown that the compound’s high nitrogen content can lead to the production of reactive nitrogen species, which may have both beneficial and harmful effects depending on the dosage . Threshold effects and toxicity levels need to be carefully evaluated to determine safe and effective dosages for potential therapeutic applications.

Metabolic Pathways

5-Amino-1H-tetrazole potassium salt is involved in various metabolic pathways, particularly those related to nitrogen metabolism . It interacts with enzymes and cofactors that facilitate the transfer of nitrogen-containing groups, influencing metabolic flux and metabolite levels. The compound’s ability to form stable complexes with metal ions also suggests a role in metal ion homeostasis and detoxification processes .

Transport and Distribution

Within cells and tissues, 5-Amino-1H-tetrazole potassium salt is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its biochemical activity. The compound’s high nitrogen content and ability to form stable complexes with metal ions may also play a role in its transport and distribution .

Subcellular Localization

The subcellular localization of 5-Amino-1H-tetrazole potassium salt is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s interactions with metal ions and other biomolecules may also affect its activity and function within different subcellular compartments. Understanding the precise localization and function of the compound at the subcellular level is crucial for elucidating its biochemical and cellular effects .

属性

| { "Design of the Synthesis Pathway": "The synthesis of 5-Amino-1H-tetrazole potassium salt can be achieved through a two-step process. The first step involves the synthesis of 5-Amino-1H-tetrazole, followed by the formation of the potassium salt through a reaction with potassium hydroxide.", "Starting Materials": ["Sodium azide", "Hydrazine hydrate", "Potassium hydroxide", "Water"], "Reaction": [ "Step 1: Synthesis of 5-Amino-1H-tetrazole", "1. Dissolve 10 g of sodium azide in 100 mL of water in a round-bottom flask.", "2. Add 5 mL of hydrazine hydrate to the flask and stir the mixture for 30 minutes.", "3. Heat the mixture to 80°C for 2 hours, until a white precipitate forms.", "4. Remove the precipitate by filtration and wash with water.", "5. Dry the precipitate in an oven at 60°C for 12 hours to obtain 5-Amino-1H-tetrazole.", "Step 2: Formation of 5-Amino-1H-tetrazole potassium salt", "1. Dissolve 5-Amino-1H-tetrazole in 100 mL of water in a round-bottom flask.", "2. Add 10 g of potassium hydroxide to the flask and stir the mixture for 1 hour.", "3. Heat the mixture to 60°C for 2 hours, until a white precipitate forms.", "4. Remove the precipitate by filtration and wash with water.", "5. Dry the precipitate in an oven at 60°C for 12 hours to obtain 5-Amino-1H-tetrazole potassium salt." ] } | |

CAS 编号 |

136369-04-5 |

分子式 |

CH3KN5 |

分子量 |

124.17 g/mol |

IUPAC 名称 |

potassium;1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-amine |

InChI |

InChI=1S/CH3N5.K/c2-1-3-5-6-4-1;/h(H3,2,3,4,5,6); |

InChI 键 |

MHFJSVNTDPZPQP-UHFFFAOYSA-N |

SMILES |

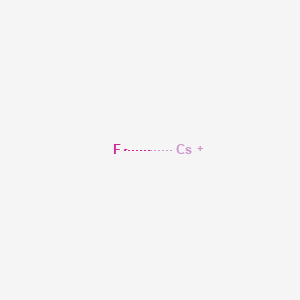

C1(=NN=N[N-]1)N.[K+] |

规范 SMILES |

C1(=NNN=N1)N.[K] |

Pictograms |

Corrosive; Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)

![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B156540.png)

![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)

![1-[(3R,8R,9S,10R,13S,14S,17R)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B156554.png)